4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl cyanoacetate, 4-chloropyrazolo[1,5-a]pyrazines, and various amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar biological activities.
Uniqueness
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of the cyclopropyl group and the combination of pyrazolo[1,5-a]pyrazine and pyrimidine moieties. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N8 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H24N8/c1-24(2)19-21-6-5-17(22-19)25-9-11-26(12-10-25)18-16-13-15(14-3-4-14)23-27(16)8-7-20-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
OMWSHEPUZPGBRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
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